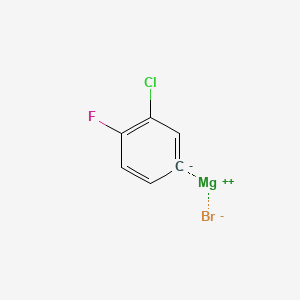

3-Chloro-4-fluorophenylmagnesium bromide

Description

Significance of Organohalogen Grignard Reagents in Chemical Synthesis

Grignard reagents, discovered by Victor Grignard who received the Nobel Prize in Chemistry in 1912 for this work, revolutionized the field of organic synthesis. numberanalytics.combyjus.com Their primary significance lies in their exceptional ability to form carbon-carbon bonds, a fundamental process for building the skeletons of organic molecules. numberanalytics.comtutorchase.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic, allowing it to react with a wide array of electrophiles. wikipedia.org

Organohalogen Grignard reagents, such as 3-Chloro-4-fluorophenylmagnesium bromide, are particularly valuable. The presence of halogen substituents on the aromatic ring introduces specific electronic and steric properties that can be exploited in multi-step syntheses. These halogens can serve as handles for further functionalization, for instance, through transition-metal-catalyzed cross-coupling reactions. lookchem.com The versatility of these reagents allows chemists to construct complex, highly substituted aromatic systems that are common motifs in medicinal chemistry and materials science. tutorchase.com Reactions involving Grignard reagents are generally straightforward and can be conducted in standard laboratory settings, which adds to their practicality and widespread use. tutorchase.com

Structural Context within Substituted Phenylmagnesium Bromides

This compound is a member of the broader family of substituted phenylmagnesium bromides. The specific placement of the chloro and fluoro groups on the phenyl ring is critical to its reactivity and the types of products it can form. The fluorine atom at the 4-position and the chlorine atom at the 3-position exert distinct electronic effects (inductive and mesomeric) that influence the nucleophilicity of the carbanionic carbon attached to the magnesium.

These substituted aryl Grignard reagents are extensively used in cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active compounds. lookchem.com For example, in Kumada-Corriu coupling, an aryl Grignard reagent couples with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgyoutube.com The specific substitution pattern on the phenylmagnesium bromide can influence the efficiency and selectivity of these coupling reactions. lookchem.comnih.gov The ability to introduce a precisely substituted phenyl group, like the 3-chloro-4-fluorophenyl moiety, is a powerful tool for the targeted synthesis of complex organic molecules. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-chloro-2-fluorobenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDNWGDDABSJNJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)Cl)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380833 | |

| Record name | Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413589-34-1 | |

| Record name | Magnesium bromide 3-chloro-4-fluorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Fluorophenylmagnesium Bromide

Direct Grignard Formation from 3-Chloro-4-fluorobromobenzene Precursor

The most common and direct route to 3-chloro-4-fluorophenylmagnesium bromide involves the reaction of 3-chloro-4-fluorobromobenzene with magnesium metal. This method leverages the greater reactivity of the carbon-bromine bond over the carbon-chlorine bond, allowing for selective oxidative insertion of magnesium.

Optimized Reaction Conditions: Solvent Selection and Anhydrous Environment

The choice of solvent is critical for the successful formation of Grignard reagents. Ethereal solvents are exclusively used due to their ability to solvate and stabilize the forming organomagnesium species, a phenomenon known as the Schlenk equilibrium.

Solvent Selection: Tetrahydrofuran (B95107) (THF) is the most commonly employed solvent for the synthesis of this compound. Its higher boiling point compared to diethyl ether allows for a wider range of reaction temperatures. Commercially available solutions of this Grignard reagent are typically offered in THF, often at a concentration of 0.5 M. researchgate.netsigmaaldrich.com

Anhydrous Environment: Grignard reagents are highly sensitive to moisture, reacting readily with water to quench the reagent and form the corresponding hydrocarbon. Therefore, all glassware must be rigorously dried, typically by oven-heating or flame-drying under an inert atmosphere, and all solvents and reagents must be scrupulously anhydrous.

Initiation and Activation Protocols for Magnesium Metal

A significant hurdle in Grignard reagent synthesis is the initiation of the reaction. This is due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents it from reacting with the organic halide. Several activation methods are employed to overcome this inertness.

Chemical Activation:

Iodine: A small crystal of iodine is often added to the reaction vessel. The iodine reacts with the magnesium surface to form magnesium iodide, which exposes a fresh, reactive metal surface.

1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be used as an initiator. It reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean the metal surface.

Mechanical Activation:

Grinding: Grinding the magnesium turnings in a dry mortar and pestle before the reaction can help to break up the oxide layer and expose fresh metal.

Stirring: Vigorous stirring of the magnesium turnings under an inert atmosphere can also help to mechanically abrade the surface.

| Activation Method | Reagent/Procedure | Observable Indication of Initiation |

| Chemical | Small crystal of Iodine | Disappearance of the purple iodine color |

| A few drops of 1,2-dibromoethane | Evolution of ethene gas (bubbling) | |

| Mechanical | Grinding of magnesium turnings | Not applicable |

| Vigorous stirring | Not applicable |

Control of Temperature and Inert Atmosphere Requirements

Temperature Control: The formation of Grignard reagents is an exothermic process. While some initial heating may be necessary to initiate the reaction, it is often crucial to control the temperature to prevent side reactions, such as Wurtz coupling. The reaction is typically initiated at room temperature, and the subsequent addition of the aryl halide is controlled to maintain a gentle reflux. In some cases, for highly reactive systems or to improve the stability of the Grignard reagent, the reaction may be carried out at lower temperatures.

Inert Atmosphere: Due to the high reactivity of Grignard reagents with oxygen and moisture, the entire synthesis must be conducted under a dry, inert atmosphere. This is typically achieved using nitrogen or argon gas, employing standard Schlenk line or glovebox techniques.

In Situ Generation Strategies

In many synthetic applications, this compound can be generated in situ and used immediately in a subsequent reaction. This approach avoids the need for isolation and storage of the often-unstable Grignard reagent. One common strategy for in situ generation, particularly for functionalized Grignard reagents, is the halogen-magnesium exchange reaction. This involves reacting an aryl halide (in this case, 3-chloro-4-fluorobromobenzene) with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride to enhance reactivity. This exchange is typically rapid and can be performed at low temperatures, which can be advantageous for substrates with sensitive functional groups.

| Strategy | Description | Key Features |

| Direct Formation | Reaction of 3-chloro-4-fluorobromobenzene with activated magnesium metal. | Most common method; requires careful initiation and control of reaction conditions. |

| Halogen-Magnesium Exchange | Reaction of 3-chloro-4-fluorobromobenzene with a more reactive Grignard reagent (e.g., i-PrMgCl). | Allows for low-temperature formation; useful for sensitive substrates. |

Chemical Reactivity and Mechanistic Pathways of 3 Chloro 4 Fluorophenylmagnesium Bromide

Nucleophilic Addition Reactions

The primary mode of reaction for 3-chloro-4-fluorophenylmagnesium bromide is nucleophilic addition, where the aryl group attacks an electrophilic carbon, leading to the formation of a new carbon-carbon single bond. The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic center, followed by the formation of a magnesium alkoxide or a similar intermediate, which is then typically hydrolyzed to yield the final alcohol or other functionalized product.

Reactions with Carbonyl Compounds

The reaction of this compound with carbonyl compounds, such as aldehydes, ketones, and esters, is a cornerstone of its synthetic utility, providing access to a diverse range of secondary and tertiary alcohols.

The reaction of this compound with aldehydes and ketones proceeds via a classic nucleophilic addition mechanism to the carbonyl carbon. The 3-chloro-4-fluorophenyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon and breaking the carbon-oxygen pi bond. This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.

With aldehydes, the reaction yields secondary alcohols. For example, the reaction with benzaldehyde (B42025) would produce (3-chloro-4-fluorophenyl)(phenyl)methanol. In the case of ketones, such as acetophenone, the addition of this compound leads to the formation of a tertiary alcohol, for instance, 2-(3-chloro-4-fluorophenyl)-1-phenyl-propan-2-ol.

| Substrate | Product |

| Aldehyde (e.g., Benzaldehyde) | Secondary Alcohol (e.g., (3-chloro-4-fluorophenyl)(phenyl)methanol) |

| Ketone (e.g., Acetophenone) | Tertiary Alcohol (e.g., 2-(3-chloro-4-fluorophenyl)-1-phenyl-propan-2-ol) |

This table illustrates the general products from the reaction of this compound with aldehyde and ketone substrates.

The reaction of Grignard reagents with esters is more complex than with aldehydes and ketones, as it typically involves a double addition of the nucleophile. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is generally more reactive than the starting ester. This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to afford a tertiary alcohol.

The initial attack of this compound on the ester carbonyl forms a tetrahedral intermediate known as a magnesium hemiacetal. This intermediate is generally unstable and eliminates the alkoxy group (-OR) to form a ketone. This newly formed ketone then readily undergoes a second nucleophilic attack by another molecule of the Grignard reagent, leading to a tertiary alcohol where two of the alkyl/aryl groups are identical and originate from the Grignard reagent.

Achieving a selective monoaddition of a Grignard reagent to an ester to yield a ketone is a significant challenge due to the higher reactivity of the intermediate ketone. However, research has shown that conducting the reaction at cryogenic temperatures (typically between -40 °C and -78 °C) can stabilize the initially formed magnesium hemiacetal. This stabilization prevents the elimination of the alkoxy group and the subsequent second addition of the Grignard reagent. Upon quenching the reaction at low temperature, the magnesium hemiacetal is hydrolyzed to afford the corresponding ketone. This technique allows for the controlled synthesis of ketones from esters using Grignard reagents like this compound.

| Temperature | Outcome |

| Room Temperature | Double addition, formation of tertiary alcohol |

| Cryogenic Conditions (-40 °C to -78 °C) | Monoaddition, formation of ketone upon workup |

This table illustrates the effect of temperature on the reaction of this compound with ester substrates.

The Barbier reaction provides an alternative to the traditional pre-formation of the Grignard reagent. In a Barbier-type reaction, the organohalide, the metal (magnesium), and the carbonyl substrate are all present in the reaction flask simultaneously. The Grignard reagent is thus generated in situ and reacts immediately with the carbonyl compound. This one-pot procedure can be advantageous in certain situations, for instance, when the Grignard reagent is unstable. For the synthesis of tertiary alcohols from 3-chloro-4-fluorobromobenzene and a ketone, the Barbier-Grignard methodology would involve the simultaneous addition of the aryl halide and the ketone to a suspension of magnesium in a suitable etheral solvent. This method can be effective for the synthesis of tertiary alcohols, although yields and side-product formation can be sensitive to reaction conditions.

Ester Substrates: Formation of Magnesium Hemiacetals and Tertiary Alcohols

Reactions with Carbon Disulfide: Elucidating Thiocarboxylate Formation

The reaction of Grignard reagents with carbon disulfide (CS₂) provides a route to dithiocarboxylic acids. The mechanism involves the nucleophilic attack of the carbanion from this compound on the electrophilic carbon atom of carbon disulfide. This addition breaks one of the carbon-sulfur double bonds, forming a magnesium dithiocarboxylate salt. Subsequent acidification of this salt protonates the dithiocarboxylate anion to yield the corresponding 3-chloro-4-fluorodithiobenzoic acid. This reaction is a useful method for the synthesis of this class of sulfur-containing organic acids.

Cross-Coupling Reactions

This compound, a Grignard reagent, is a potent carbon nucleophile utilized in the formation of carbon-carbon bonds through cross-coupling reactions. Its reactivity is significantly influenced by the electronic effects of the chloro and fluoro substituents on the aromatic ring and the choice of transition metal catalyst.

The formation of new carbon-carbon bonds using this compound is predominantly achieved through transition metal-catalyzed processes, most notably with palladium and nickel complexes. These catalysts facilitate the coupling of the Grignard reagent with various organic electrophiles, such as alkyl or aryl halides, through a series of oxidative addition, transmetalation, and reductive elimination steps.

Palladium complexes are widely used to catalyze Kumada-Tamao-Corriu (KTC) cross-coupling reactions involving Grignard reagents. nih.gov The general mechanism for these reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A significant challenge in cross-coupling reactions involving fluorinated aromatics is the strength of the carbon-fluorine (C-F) bond, which makes its activation difficult. nih.gov Mechanistic and computational studies on the palladium-catalyzed cross-coupling of aryl Grignard reagents with fluoroarenes have revealed a low-energy pathway involving bimetallic cooperation. nih.gov Rather than direct oxidative addition of the C-F bond to palladium, a heterobimetallic mechanism is proposed, particularly at higher ratios of Grignard reagent to the aryl fluoride (B91410) electrophile. nih.gov

In this pathway, the magnesium ion from the Grignard reagent is believed to be intimately involved in the C-F bond activation step. The proposed transition state involves the Lewis acidic magnesium center interacting with the fluorine atom, which polarizes and weakens the C-F bond. This Lewis acid activation by magnesium, combined with simultaneous palladium backbonding to the arene, significantly lowers the energy barrier for the oxidative addition step. nih.gov This Pd-Mg heterobimetallic mechanism provides a viable route for the activation of otherwise inert C-F bonds under milder conditions than would be required for a direct, monometallic oxidative addition. nih.gov While palladium catalysts are extensively studied for a variety of cross-coupling reactions, nickel catalysts are often more effective for activating the strong C-F bond due to the lower electronegativity of nickel compared to palladium. nih.gov

Nickel-catalyzed cross-coupling reactions offer a powerful alternative to palladium-based systems, often providing enhanced reactivity, particularly for challenging substrates like those involving C-F bond cleavage. The reactivity of this compound in these systems is nuanced, with reaction outcomes being highly dependent on additives and the substitution pattern of the Grignard reagent itself.

####### 3.2.1.2.1. Coupling with Alkyl Halides in the Presence of 1,3-Butadiene (B125203)

In the presence of 1,3-butadiene, the nickel-catalyzed reaction of aryl Grignard reagents with alkyl halides can proceed through competing pathways: a standard cross-coupling reaction and a four-component coupling reaction. The latter incorporates two molecules of 1,3-butadiene to afford a 1,6-octadiene (B1609464) framework bearing the alkyl and aryl groups.

The reaction is initiated by the in-situ generation of a Ni(0) species, which undergoes oxidative dimerization with two molecules of 1,3-butadiene. This forms a bis(π-allyl)nickel intermediate, which then complexes with the aryl Grignard reagent to generate an anionic nickelate complex. This complex is a key branch point. The standard cross-coupling product arises from a nucleophilic attack of the nickel center on the alkyl halide. In contrast, the four-component coupling product results from the C-C bond formation between the γ-carbon of the nickelate complex and the alkyl fluoride.

The selectivity between these two pathways is highly dependent on the substituents of the aryl Grignard reagent.

####### 3.2.1.2.2. Influence of Ortho-Substituents on Aryl Grignard Reagents

The presence of an ortho-substituent on the aryl Grignard reagent, such as the chlorine atom in this compound, has a profound impact on the selectivity of nickel-catalyzed coupling reactions involving 1,3-butadiene. Research has demonstrated that ortho-substituents on the aryl Grignard reagent effectively suppress the simple cross-coupling pathway. nih.gov This steric hindrance directs the reaction exclusively towards the four-component coupling product.

This effect was clearly demonstrated in studies comparing aryl Grignard reagents with and without ortho-substituents. For instance, the reaction of n-octyl fluoride with phenylmagnesium bromide (no ortho-substituent) in the presence of 1,3-butadiene yields a mixture of the cross-coupling and four-component coupling products. However, when an ortho-substituted Grignard reagent like o-tolylmagnesium bromide is used, the reaction selectively yields the four-component product. nih.gov This steric control is a critical factor in predicting and controlling the outcome of these complex multi-component reactions.

| Aryl Grignard Reagent | Ortho-Substituent | Yield of Cross-Coupling Product (%) | Yield of Four-Component Coupling Product (%) |

|---|---|---|---|

| Phenylmagnesium bromide | None | 41 | 44 |

| o-Tolylmagnesium bromide | -CH₃ | 0 | 85 |

####### 3.2.1.2.3. Mechanistic Investigations of Nickelate Complexes in C-F Bond Cleavage

The cleavage of strong C-F bonds is a key step in many cross-coupling reactions involving fluorinated aromatics. Mechanistic studies indicate that anionic nickel complexes, often referred to as nickelates, play a central role in this process. These complexes are formed by the reaction of a Ni(0) species with the aryl Grignard reagent.

In the context of the competing reactions in the presence of 1,3-butadiene, both pathways are triggered by the formation of these anionic nickelate species. The subsequent activation of the C-F bond of an alkyl fluoride electrophile is proposed to occur via a nucleophilic attack. The magnesium cation (Mg²⁺) associated with the Grignard reagent is also believed to play a crucial role, acting as a Lewis acid to assist in the C-F bond activation, rather than the nickel center directly inserting into the bond in all cases. This bimetallic Ni/Mg cooperation facilitates the cleavage of the highly stable C-F bond under milder conditions. The rate of C-F activation often increases with a higher degree of fluorination on the aromatic ring, which is consistent with a nucleophilic mechanism.

Transition Metal-Catalyzed Cross-Couplings

Iron-Catalyzed Enantioselective Multicomponent Cross-Couplings

Substitution Reactions: Halogen Exchange on Aromatic Systems

Halogen-magnesium exchange is a fundamental reaction for the preparation of Grignard reagents from organic halides. This equilibrium process involves the transfer of a halogen atom from an organic halide to an organomagnesium compound. The position of the equilibrium is influenced by the relative stability of the organometallic species involved.

The formation of this compound itself typically proceeds via the reaction of 1-bromo-3-chloro-4-fluorobenzene with magnesium metal or through a halogen-magnesium exchange with a more reactive Grignard reagent like isopropylmagnesium chloride. In the context of di- or polyhalogenated aromatic systems, the relative rates of halogen-magnesium exchange follow the trend I > Br > Cl. The presence of electron-withdrawing groups on the aromatic ring, such as the chloro and fluoro substituents in the precursor to this compound, generally accelerates the rate of exchange.

While this compound is a product of halogen-magnesium exchange, its participation in subsequent halogen exchange reactions with other aromatic halides is mechanistically plausible, particularly if the other halide is more reactive (e.g., an aryl iodide). In such a scenario, the 3-chloro-4-fluorophenyl group would be transferred to the other aromatic ring, and the Grignard reagent would incorporate the aryl group from the starting aromatic halide. However, specific documented examples of this compound acting as the Grignard reagent in a halogen exchange reaction on another aromatic system are not extensively detailed in the reviewed literature. The general principles suggest that such a reaction would be thermodynamically driven by the formation of a more stable organomagnesium species.

Conjugate Addition and Spirocyclization Sequences

This compound can act as a potent nucleophile in conjugate addition reactions to α,β-unsaturated systems. A notable example is its reaction with (2-nitroalkenyl)indoles. This reaction proceeds through a one-pot sequence that combines the conjugate addition of the Grignard reagent followed by a Brønsted acid-assisted spirocyclization. echemi.com

This highly efficient and diastereoselective process leads to the formation of 4'H-spiro[indole-3,5'-isoxazoles]. echemi.com The initial conjugate addition of the 3-chloro-4-fluorophenyl moiety to the nitroalkene is followed by an acid-mediated cyclization to furnish the spirocyclic product. The reaction conditions, particularly a very low pH during the acidic workup, are crucial for the success of the spirocyclization step. echemi.com

Table 2: Examples of Spirocyclization Products from Conjugate Addition

| Starting Material | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole | (4-chloro-3-fluorophenyl)magnesium bromide | (3R*,4'S*)-4'-(4-Chloro-3-fluorophenyl)-2-phenyl-4'H-spiro[indole-3,5'-isoxazole] | 59 |

| (E)-2-(naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole | (4-chloro-3-fluorophenyl)magnesium bromide | (3R*,4'S*)-4'-(4-Chloro-3-fluorophenyl)-2-(naphthalen-2-yl)-4'H-spiro[indole-3,5'-isoxazole] | 74 |

Data for the closely related (4-chloro-3-fluorophenyl)magnesium bromide. echemi.comresearchgate.net

Advanced Mechanistic Insights and Theoretical Computations Pertaining to 3 Chloro 4 Fluorophenylmagnesium Bromide Reactivity

Kinetic Studies of Grignard Reaction Mechanisms

While specific kinetic data for 3-Chloro-4-fluorophenylmagnesium bromide is not extensively published, the general kinetic behavior of aryl Grignard reagents has been characterized. Studies on analogous systems, such as the cross-coupling reactions of aryl Grignards with aryl arenesulfonates, have shown that the reaction is typically first-order with respect to the Grignard reagent and first-order in the substrate researchgate.net. This is consistent with a nucleophilic addition mechanism where the rate-determining step involves the attack of the Grignard's carbanion on the electrophile researchgate.net.

The formation of the Grignard reagent itself is a critical kinetic phase. The reaction of substituted aryl bromides with magnesium metal is a heterogeneous process, the kinetics of which can be complex harvard.edu. Once formed, the reactivity is significantly influenced by the nature of the substituents. Competition kinetics, a method used to determine the relative reactivities of different Grignard reagents, has demonstrated vast differences in reaction rates. For instance, allylmagnesium bromide can react with certain ketones approximately 1.5 x 10^5 times faster than butylmagnesium bromide, highlighting the profound impact of the organic moiety nih.gov. For this compound, the electron-withdrawing nature of the halogen substituents is expected to decrease its nucleophilicity and thus slow its reaction rate compared to unsubstituted phenylmagnesium bromide.

Kinetic investigations of phenylmagnesium halides reacting with chlorosilanes in tetrahydrofuran (B95107) (THF) have further elucidated the reaction mechanism, showing that both the monomeric (RMgX) and dimeric (R₂Mg) species present in the Schlenk equilibrium can be reactive, sometimes competitively researchgate.net.

| Reaction System | Reactant 1 | Reactant 2 | Solvent | Observed Kinetics |

| C-S Coupling researchgate.net | Aryl Grignard Reagent | Phenyl Tosylate | Ether | First order in each reactant |

| Reaction with Chlorosilanes researchgate.net | Phenylmagnesium bromide | Chlorosilane | THF | Competitive reaction of RMgX and R₂Mg |

| Grignard Formation harvard.edu | Substituted Aryl Bromide | Magnesium Metal | Ether | Complex heterogeneous kinetics |

Computational Chemical Analyses

Theoretical computations have become indispensable for unraveling the intricate details of Grignard reaction mechanisms, including the structures of fleeting intermediates and transition states that are difficult to observe experimentally.

Ab initio molecular dynamics simulations have provided profound insights into the solution-state structure of Grignard reagents, which is dominated by the Schlenk equilibrium acs.org. These studies show that the solvent, typically an ether like THF, is not a passive medium but an active ligand that coordinates to the magnesium center acs.orgnih.gov. The transformation of the monomeric Grignard (CH₃MgCl) into its dimeric forms (MgCl₂ and Mg(CH₃)₂) proceeds through dinuclear intermediates bridged by chlorine atoms nih.gov. The number of coordinating solvent molecules directly influences the stability and reactivity of these intermediates acs.orgnih.gov. These computational models suggest that the reaction pathway involves asymmetrically solvated species to facilitate ligand exchange, highlighting the dynamic role of the solvent in the reaction mechanism nih.gov.

Density Functional Theory (DFT) has been widely applied to model the transition states of Grignard reactions. For nucleophilic additions to carbonyls, DFT calculations suggest a transition state involving a tetra-coordinated magnesium complex researchgate.netresearchgate.net. These studies can elucidate the preference for addition to one functional group over another, confirming, for example, that the Grignard reagent adds preferentially to a carbonyl oxygen over an imine nitrogen due to the shorter Mg-O bond in the intermediate .

In more complex catalytic systems, such as the iron-catalyzed cross-coupling between haloalkanes and aryl Grignard reagents, DFT calculations have been used to map out the entire reaction pathway nih.gov. These studies can compute the activation barriers for key steps, such as bromide-atom transfer. For one such iron-catalyzed system, the activation barrier for the bromide-atom transfer was calculated to be a modest 6.8 kcal/mol, indicating a facile process nih.gov. DFT is also instrumental in understanding the competition between different reaction pathways, such as nucleophilic addition versus single-electron transfer (SET) mechanisms, which can be prevalent for aromatic substrates with low reduction potentials acs.org.

| Computational Method | System Studied | Key Finding | Reference |

| Ab Initio MD | CH₃MgCl in THF | Reaction proceeds via asymmetrically solvated dinuclear intermediates. | acs.orgnih.gov |

| DFT (B3LYP) | Grignard addition to imino-acenaphthenone | Suggests a tetra-coordinated magnesium complex as the transition state. | researchgate.net |

| DFT (B3LYP-D3) | Fe-catalyzed cross-coupling | Calculated an activation barrier of 6.8 kcal/mol for Br-atom transfer. | nih.gov |

Electronic and Steric Influences of Chlorine and Fluorine Substituents on Aryl Grignard Reactivity

The reactivity of this compound is fundamentally modulated by the electronic properties of its halogen substituents. Halogens on an aromatic ring exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+R) due to their lone pairs participating in the π-system libretexts.orglibretexts.org.

For halogens, the inductive effect overwhelmingly dominates, making them deactivating groups in the context of electrophilic aromatic substitution libretexts.orglibretexts.org. In the context of a Grignard reagent, this strong inductive withdrawal reduces the electron density at the carbanionic carbon, thereby decreasing its nucleophilicity and basicity compared to unsubstituted phenylmagnesium bromide pressbooks.pub.

The specific placement of the substituents is crucial:

4-Fluoro: Fluorine is the most electronegative halogen, exerting a powerful -I effect. Its +R effect, while weaker, is more significant than that of other halogens due to better orbital size matching with carbon. Positioned para to the magnesium-bearing carbon, both effects will be strongly felt.

3-Chloro: Chlorine also has a strong -I effect and a weaker +R effect. Being in the meta position, its resonance effect on the reactive carbon is negligible, but its inductive withdrawal remains potent.

The combined -I effects of both the meta-chloro and para-fluoro substituents significantly lower the nucleophilicity of the aryl carbanion. DFT studies on other halogenated organic compounds confirm that halogen substitution substantially influences the electronic structure, particularly the energy levels of the frontier molecular orbitals (HOMO and LUMO) nih.gov. Therefore, this compound is expected to be a less reactive nucleophile than phenylmagnesium bromide or even singly halogenated analogs like 3-chlorophenylmagnesium bromide or 4-fluorophenylmagnesium bromide.

Solvent and Additive Effects on Reaction Pathways and Selectivity

The reaction environment, dictated by the choice of solvent and the presence of additives, has a profound effect on the structure and reactivity of Grignard reagents.

Solvent Effects: Grignard reagents are not stable as free RMgX molecules; they are stabilized by coordination with ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) wikipedia.orgnumberanalytics.com. The solvent molecules coordinate to the magnesium atom, influencing the position of the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) wikipedia.orgsci-hub.ru. THF is a stronger Lewis base than diethyl ether and competes more effectively for coordination to magnesium, which often leads to a higher proportion of monomeric species in solution sci-hub.ru. This can result in significantly faster reaction rates in THF compared to diethyl ether researchgate.net. The use of 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been shown to be an equal or superior alternative to THF and Et₂O, often suppressing side reactions like Wurtz coupling rsc.org.

Additive Effects (Lithium Chloride): The addition of lithium chloride (LiCl) dramatically enhances the reactivity and solubility of Grignard reagents, leading to what are often termed "Turbo Grignard" reagents chem-station.com. The beneficial effect of LiCl is multifaceted:

Breaking Aggregates: LiCl breaks down the polymeric or dimeric aggregates that Grignard reagents often form in solution, leading to more reactive monomeric species chem-station.comresearchgate.net.

Shifting Equilibrium: Computational studies show that LiCl shifts the Schlenk equilibrium, favoring the formation of the highly reactive dialkylmagnesium species (R₂Mg) nih.gov. It achieves this by forming soluble, mixed Li-Mg-Cl clusters, preferentially coordinating with the MgCl₂ component nih.gov.

Increased Nucleophilicity: The formation of anionic "ate" complexes (e.g., R-MgCl₂⁻ Li⁺) increases the electron richness and thus the nucleophilicity of the organic group researchgate.net.

This LiCl-mediation allows for challenging Grignard formations, such as Br/Mg exchange, to occur at much lower temperatures, thereby increasing the tolerance for sensitive functional groups on the substrate organic-chemistry.org.

Applications of 3 Chloro 4 Fluorophenylmagnesium Bromide in Complex Molecule Synthesis

Pharmaceutical Intermediates and Drug Molecule Scaffolds

The 3-chloro-4-fluorophenyl structural motif is present in numerous biologically active compounds and pharmaceutical drugs. 3-Chloro-4-fluorophenylmagnesium bromide provides a direct and efficient method for incorporating this key fragment into various molecular scaffolds, facilitating the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Substituted pyrrolidine (B122466) rings are prevalent structural motifs in a vast number of pharmaceuticals and natural products. The introduction of an aryl group, such as the 3-chloro-4-fluorophenyl group, at a specific position on the pyrrolidine ring can significantly influence the biological activity of the resulting molecule. This compound can be employed in the synthesis of such derivatives through nucleophilic addition to suitable pyrrolidine-based electrophiles.

A general and efficient method for the preparation of 2-substituted pyrrolidines involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from γ-chloroamines. rsc.org This approach allows for the synthesis of both enantiomers of the desired 2-aryl substituted pyrrolidines in high yields.

In a representative synthetic approach, a γ-chlorinated N-tert-butanesulfinyl imine would be reacted with this compound. The Grignard reagent would add to the imine, and the subsequent intramolecular cyclization via displacement of the chloride would afford the 2-(3-chloro-4-fluorophenyl)pyrrolidine (B8772015) derivative. The stereochemistry of the final product is controlled by the chiral sulfinyl group, which can be readily removed to provide the enantiomerically enriched pyrrolidine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| γ-chlorinated N-tert-butanesulfinyl imine | This compound | 2-(3-chloro-4-fluorophenyl)pyrrolidine | Nucleophilic addition and intramolecular cyclization |

The quinazoline (B50416) scaffold is a key component of many drugs, particularly in the field of oncology. The title compound, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, is a complex molecule whose synthesis relies on a multi-step pathway. While this compound is not directly used in the final steps of the published synthesis, it is a critical reagent for the preparation of a key starting material.

The synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine starts from the commercially available N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. mdpi.com This precursor already contains the essential 3-chloro-4-fluorophenylamino moiety. The synthesis of this precursor typically involves the reaction of 3-chloro-4-fluoroaniline (B193440) with a suitably substituted quinazoline derivative, such as 4,7-dichloro-6-nitroquinazoline.

The industrial preparation of 3-chloro-4-fluoroaniline often starts from 3-chloro-4-fluoronitrobenzene, which is then reduced. google.com this compound can be a key intermediate in alternative synthetic routes to precursors of 3-chloro-4-fluoroaniline, for example, through reactions that introduce a nitrogen-containing functional group.

The subsequent steps to obtain the final quinazoline derivative are as follows:

Nucleophilic Aromatic Substitution: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is reacted with (4-methoxyphenyl)methanethiol in the presence of a base to yield N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. mdpi.com

Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced, typically using iron powder in the presence of ammonium (B1175870) chloride, to afford the final product, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. mdpi.com

| Starting Material | Reagents | Intermediate/Product | Yield |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | 1. (4-methoxyphenyl)methanethiol, NaOH | N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | - |

| N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | 2. Fe, NH₄Cl | N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine | - |

Carbonucleoside analogs, where the glycosidic bond is a C-C bond, are an important class of compounds with significant antiviral and anticancer activities. nih.gov The synthesis of C-arylnucleosides often involves the formation of a carbon-carbon bond between the sugar moiety and an aromatic ring. This compound can be utilized as a nucleophile to introduce the 3-chloro-4-fluorophenyl group at various positions of the sugar ring.

A common strategy for the synthesis of C-arylnucleosides is the addition of an organometallic reagent to a protected sugar derivative containing a carbonyl group or an epoxide. nih.gov For instance, a protected ribose derivative with a ketone at the 3'-position could be reacted with this compound to introduce the aryl group at this position. Subsequent manipulation of the functional groups would then lead to the desired carbonucleoside analog.

| Sugar Precursor | Grignard Reagent | Intermediate | Potential Application |

| Protected 3'-ketoribose | This compound | 3'-(3-chloro-4-fluorophenyl)-3'-hydroxy-ribose derivative | Antiviral or anticancer agents |

The 3-chloro-4-fluorophenyl moiety is a key structural feature in several active pharmaceutical ingredients (APIs). For example, this group is found in a number of kinase inhibitors used in cancer therapy. The synthesis of these APIs often relies on the introduction of the 3-chloro-4-fluorophenyl group at a late stage of the synthesis or through the use of a pre-functionalized building block prepared using this compound.

Agrochemical Development and Synthesis of Biologically Active Compounds

In the field of agrochemicals, the introduction of halogenated phenyl groups can enhance the biological activity and metabolic stability of pesticides. The 3-chloro-4-fluorophenyl group is a constituent of some modern fungicides and herbicides. This compound serves as a valuable tool for the synthesis of these agrochemically active compounds.

For instance, the synthesis of novel pyrazole-based fungicides often involves the construction of a 1-aryl-pyrazole core. nih.gov this compound could be used to introduce the desired aryl substituent onto the pyrazole (B372694) ring system through various cross-coupling reactions or by reaction with a suitable pyrazole-based electrophile. Similarly, in the development of pyridine-based herbicides, this Grignard reagent could be used to attach the 3-chloro-4-fluorophenyl group to the pyridine (B92270) ring, a common strategy to modulate the herbicidal activity. nih.gov

| Core Structure | Potential Application | Role of this compound |

| Pyrazole | Fungicide | Introduction of the 3-chloro-4-fluorophenyl group onto the pyrazole ring. |

| Pyridine | Herbicide | Arylation of the pyridine ring with the 3-chloro-4-fluorophenyl moiety. |

Advanced Materials Science Applications as a Building Block

In materials science, this compound can be used as a monomer or a precursor to monomers for the synthesis of advanced materials such as conjugated polymers. These materials are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of poly(p-phenylene) (PPP) derivatives, for example, can be achieved through the polymerization of dihalogenated aromatic compounds. dtic.mil this compound could be used in Kumada or Negishi cross-coupling reactions to create polymers with the 3-chloro-4-fluorophenyl unit as part of the polymer backbone. The presence of the halogen substituents can influence the electronic properties and solubility of the resulting polymer.

| Polymer Class | Potential Application | Synthetic Approach |

| Poly(p-phenylene) derivatives | Organic electronics (OLEDs, OPVs) | Kumada or Negishi cross-coupling polymerization |

Synthesis of Arylthioethers and Arylamino Compounds

The formation of carbon-sulfur and carbon-nitrogen bonds is a cornerstone of synthetic organic chemistry, leading to the creation of arylthioethers and arylamino compounds, respectively. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. While specific literature examples detailing the use of this compound for these syntheses are not extensively documented, the general reactivity of Grignard reagents provides a well-established framework for its application.

Arylthioethers: The synthesis of arylthioethers using Grignard reagents can be effectively achieved through their reaction with disulfides or sulfenyl chlorides. The reaction of this compound with a disulfide (R-S-S-R) would proceed via nucleophilic attack of the Grignard carbanion on one of the sulfur atoms, leading to the cleavage of the sulfur-sulfur bond and the formation of the desired arylthioether (Ar-S-R) and a magnesium thiolate salt.

Alternatively, a more reactive approach involves the use of sulfenyl chlorides (R-S-Cl). The reaction of this compound with a sulfenyl chloride would result in a direct displacement of the chloride, forming the C-S bond and yielding the corresponding 3-chloro-4-fluorophenyl thioether. This method is often preferred for its high efficiency and mild reaction conditions.

Arylamino Compounds: The synthesis of arylamino compounds using Grignard reagents is less direct than that of arylthioethers due to the acidic proton on primary and secondary amines, which would quench the Grignard reagent. However, this challenge can be overcome by reacting the Grignard reagent with an electrophilic nitrogen source, such as a chloramine (B81541) derivative or an oxime. For instance, the reaction of this compound with a suitable N-chloroamine could proceed via a nucleophilic substitution to form the C-N bond. Subsequent workup would then yield the corresponding arylamine. Another approach involves the addition of the Grignard reagent to an imine or a related C=N bond, followed by reduction or hydrolysis to furnish the amine.

Incorporation into Spiro[indole-3,5′-isoxazole] Frameworks

A significant application of aryl Grignard reagents, including those with substitution patterns similar to this compound, is in the diastereoselective synthesis of complex heterocyclic systems such as spiro[indole-3,5′-isoxazoles]. These scaffolds are of considerable interest in medicinal chemistry. The synthetic strategy typically involves a one-pot conjugate addition of the Grignard reagent to a (2-nitrovinyl)indole, followed by an acid-assisted spirocyclization.

While a direct example using this compound is not prominently featured in the cited literature, a study on the synthesis of (3R,4′S)-4′-(4-chloro-3-fluorophenyl)-2-(naphthalen-2-yl)-4′H-spiro[indole-3,5′-isoxazole] provides a strong procedural precedent. In this synthesis, the isomeric Grignard reagent, (4-chloro-3-fluorophenyl)magnesium bromide, is utilized. The reaction proceeds via a 1,4-conjugate addition of the Grignard reagent to the electron-deficient double bond of the (E)-2-(naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole. This is followed by an in-situ, acid-catalyzed cyclization of the resulting nitronate intermediate to form the spirocyclic isoxazole (B147169) framework.

Given the similar electronic and steric properties, it is scientifically reasonable to expect that this compound would react in an analogous fashion to yield the corresponding 4′-(3-chloro-4-fluorophenyl)-substituted spiro[indole-3,5′-isoxazole]. The reaction would likely proceed with comparable efficiency and diastereoselectivity.

Table 1: Synthesis of a Spiro[indole-3,5′-isoxazole] Derivative Using an Isomeric Grignard Reagent

| Reactant 1 | Reactant 2 | Product | Yield |

| (E)-2-(naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole | (4-chloro-3-fluorophenyl)magnesium bromide | (3R,4′S)-4′-(4-chloro-3-fluorophenyl)-2-(naphthalen-2-yl)-4′H-spiro[indole-3,5′-isoxazole] | 74% |

Future Research Directions and Synthetic Challenges

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The performance of 3-Chloro-4-fluorophenylmagnesium bromide in cross-coupling reactions is highly dependent on the catalytic system employed. While palladium and nickel complexes are commonly used, there is considerable scope for the development of novel catalysts to improve reaction outcomes.

Future research will likely focus on:

Ligand Design: The synthesis of new phosphine, N-heterocyclic carbene (NHC), and other specialized ligands can lead to catalysts with improved stability, activity, and selectivity. The goal is to create catalysts that are more resistant to deactivation and can facilitate reactions under milder conditions.

Iron Catalysis: Iron-based catalysts are gaining attention as a more sustainable and economical alternative to precious metal catalysts like palladium. nih.govnih.gov Research into iron-catalyzed cross-coupling reactions involving this compound could lead to more cost-effective and environmentally friendly synthetic routes. nih.govnih.gov

Nanocatalysts: The use of metallic nanoparticles as catalysts offers advantages such as high surface area and unique reactivity. The development of well-defined nanocatalysts could lead to highly efficient and recyclable systems for reactions with this compound.

| Catalyst Type | Potential Advantages | Research Focus |

| Palladium-based | High reactivity and broad functional group tolerance. | Development of more active and stable catalysts for challenging transformations. |

| Nickel-based | Lower cost compared to palladium and unique reactivity patterns. | Overcoming challenges with catalyst stability and expanding substrate scope. |

| Iron-based | Abundant, inexpensive, and low toxicity. nih.govnih.gov | Improving catalyst efficiency and selectivity for a wider range of reactions. nih.govnih.gov |

Stereoselective Synthesis Methodologies Utilizing this compound

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. The development of stereoselective methods involving this compound is a significant area for future investigation.

Key research avenues include:

Chiral Ligands: The design and application of chiral ligands for transition metal catalysts can induce asymmetry in reactions, leading to the preferential formation of one enantiomer of a product.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the substrate can direct the approach of the Grignard reagent, leading to a stereoselective outcome.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the addition of this compound to prochiral electrophiles, such as aldehydes and ketones, would be a significant advancement. numberanalytics.com

While the potential for stereoselective synthesis exists, as hinted at in patent literature for the synthesis of complex molecules like NaV1.8 inhibitors, detailed academic studies on specific methodologies for this Grignard reagent are currently limited.

Sustainable and Scalable Production Routes for Industrial Applications

The industrial production of Grignard reagents faces challenges related to safety, waste generation, and scalability. Future research will focus on developing more sustainable and efficient manufacturing processes for this compound.

A major area of development is flow chemistry . Continuous flow reactors offer several advantages over traditional batch processes, including:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with the highly exothermic nature of Grignard reagent formation. chemium.com

Improved Heat Transfer: Efficient heat dissipation in flow systems allows for better temperature control, leading to fewer side reactions and higher product purity. vapourtec.com

Scalability: Scaling up production in a flow system is often more straightforward than in batch, involving longer run times or parallelization of reactors. acs.org

Automation and Control: Flow chemistry allows for precise control over reaction parameters and the integration of in-line analytical techniques for real-time monitoring and optimization. aiche.org

The application of flow chemistry to the industrial-scale production of this compound could lead to a safer, more efficient, and cost-effective manufacturing process. chemium.com

| Production Method | Advantages | Challenges |

| Batch Processing | Well-established and suitable for smaller scales. | Safety concerns with exotherms, scalability issues, and potential for side reactions. |

| Flow Chemistry | Improved safety, better heat and mass transfer, easier scalability, and potential for automation. vapourtec.comaiche.org | Initial investment in specialized equipment and process optimization required. |

Elucidation of Underexplored Reaction Pathways and Derivative Synthesis

While the primary application of this compound is in cross-coupling reactions to form biaryl structures, its reactivity with a broader range of electrophiles remains an area ripe for exploration. Future research could focus on:

Reactions with Novel Electrophiles: Investigating the reactivity of this compound with a wider variety of electrophilic partners could lead to the synthesis of novel and diverse molecular scaffolds.

Synthesis of Functionalized Derivatives: The 3-chloro-4-fluorophenyl moiety can serve as a building block for a wide range of functionalized derivatives with potential applications in medicinal chemistry and materials science. Patent literature demonstrates its use in the synthesis of NaV1.8 inhibitors, highlighting its importance in accessing biologically active compounds.

Application in Novel Functional Material Development

The unique electronic properties imparted by the chlorine and fluorine substituents on the phenyl ring of this compound make it an interesting precursor for the synthesis of novel functional materials.

Potential areas of application include:

Conductive Polymers: The incorporation of the 3-chloro-4-fluorophenyl unit into polymer backbones could lead to materials with tailored electronic and physical properties. While the synthesis of conductive polymers like polythiophenes often involves Grignard reagents, the specific use of this compound in this context is an underexplored area.

Liquid Crystals: Fluorinated compounds are known to be important components of liquid crystal mixtures. nih.gov The synthesis of new mesogens incorporating the 3-chloro-4-fluorophenyl group could lead to liquid crystals with desirable properties for display applications.

Organic Electronics: The development of new organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is a rapidly growing field. The use of this compound to synthesize novel π-conjugated systems could contribute to the advancement of organic electronics.

Further research is needed to explore these potential applications and to fully understand the impact of the 3-chloro-4-fluorophenyl moiety on the properties of these materials.

Q & A

Basic Research Questions

Q. How is 3-chloro-4-fluorophenylmagnesium bromide synthesized, and what solvent systems are optimal for its stability?

- Methodological Answer : The compound is typically prepared via the Grignard reaction, where 3-chloro-4-fluorobromobenzene reacts with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. THF is preferred due to its ability to stabilize the Grignard reagent via coordination with magnesium, preventing premature decomposition . The reaction requires strict exclusion of moisture and oxygen, achieved using Schlenk-line techniques or inert gas purges. Commercial preparations often provide the reagent as a 0.5 M solution in THF, standardized by titration .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example, the aromatic protons in the ortho and para positions relative to the halogen substituents exhibit distinct splitting patterns due to coupling with fluorine (³JHF ~8–12 Hz). Additionally, Fourier-Transform Infrared (FTIR) spectroscopy identifies Mg-C stretching vibrations (~500–600 cm⁻¹) and solvent residues. Gas chromatography-mass spectrometry (GC-MS) is less applicable due to the compound’s thermal instability, but quenching experiments (e.g., with deuterated water) allow indirect analysis of the aryl moiety .

Q. What safety protocols are essential when handling this Grignard reagent?

- Methodological Answer : The compound is moisture-sensitive and reacts violently with protic solvents. Storage in flame-sealed ampules or AcroSeal®-type packaging under argon is recommended . Personal protective equipment (PPE), including flame-resistant lab coats and face shields, is mandatory during transfers. Waste must be neutralized with isopropanol or ethanol in a controlled manner, followed by disposal via certified hazardous waste contractors to avoid environmental contamination .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro and fluoro substituents create an electron-deficient aryl ring, enhancing its electrophilicity in reactions like Kumada coupling. However, steric hindrance from the ortho-chloro group can reduce reaction yields. Computational studies (DFT) predict nucleophilic attack occurs preferentially at the para position relative to fluorine. Experimental optimization using ligands such as Pd(PPh₃)₄ or Ni(dppp)Cl₂ is recommended to mitigate steric effects .

Q. What strategies are effective in purifying products derived from this Grignard reagent?

- Methodological Answer : After quenching (e.g., with CO₂ for carboxylic acids or ketones), liquid-liquid extraction using ethyl acetate/water mixtures removes THF and magnesium salts. For halogenated intermediates, silica gel chromatography with hexane/ethyl acetate gradients is effective. For polar products (e.g., alcohols), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures high purity. Trace THF residues can be removed via rotary evaporation under reduced pressure .

Q. How can competing side reactions (e.g., Wurtz coupling) be minimized during synthesis?

- Methodological Answer : Side reactions are suppressed by maintaining low reaction temperatures (−10°C to 0°C) and using highly reactive magnesium turnings. Substrate purity is critical: 3-chloro-4-fluorobromobenzene must be rigorously dried over molecular sieves. Initiators like iodine or 1,2-dibromoethane can accelerate magnesium activation, reducing the induction period and minimizing decomposition pathways .

Q. What analytical methods quantify trace impurities in this compound solutions?

- Methodological Answer : Karl Fischer titration determines water content (<50 ppm). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects residual magnesium or transition metals. For organic impurities (e.g., unreacted aryl bromide), GC-MS after acid quenching provides ppm-level sensitivity. Capillary electrophoresis with UV detection (optimized for bromide ion separation) is also effective for quantifying halide byproducts .

Q. How does this Grignard reagent perform in multi-step syntheses of fluorinated pharmaceuticals?

- Methodological Answer : It serves as a key intermediate in synthesizing fluorinated aryl ketones and heterocycles. For example, reaction with Weinreb amides yields ketones, which undergo cyclization to form trifluoromethyl-substituted pyridines (e.g., agrochemical intermediates). In medicinal chemistry, it is used to introduce fluorinated aryl groups into kinase inhibitors, enhancing metabolic stability. Reaction yields are typically 70–85% in optimized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.